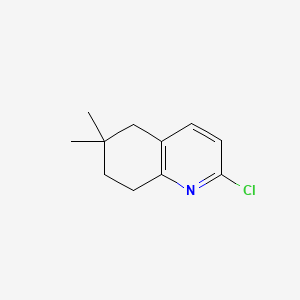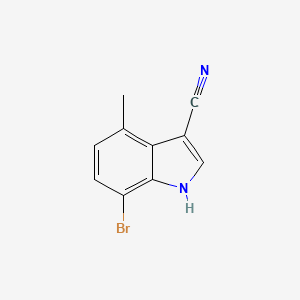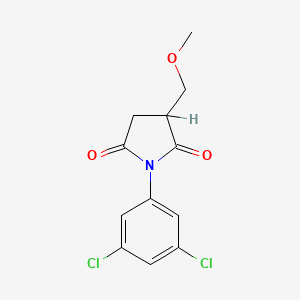
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (BCDFCA) is an important organic compound that has been studied extensively due to its potential applications in various scientific fields. It has been used in various scientific experiments and its properties have been studied in detail.
Applications De Recherche Scientifique
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyesters, and in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various polymeric materials, such as polycarbonates and polyamides. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in the synthesis of various catalysts, such as transition metal complexes, and in the synthesis of various polymersization initiators.
Mécanisme D'action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that it works by forming a complex with a metal ion, such as copper or zinc, which then reacts with a substrate to form a new organic compound. This process is known as a catalytic reaction.
Biochemical and Physiological Effects
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to reduce the activity of certain proteins, such as cyclooxygenase-2. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several advantages and limitations for use in lab experiments. One of the main advantages is its high solubility, which makes it easy to use in a variety of experiments. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively stable and has low toxicity, making it safe to use in laboratory settings. On the other hand, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. One potential direction is the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid in the synthesis of new organic compounds. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new catalysts, polymeric materials, and pharmaceuticals. Finally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new polymeric materials for use in medical applications.
Méthodes De Synthèse
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of bromine and chlorine with a benzofuran derivative. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide, and the resulting product is a highly soluble form of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Other methods of synthesis include the reaction of bromine and chlorine with a benzofuran derivative in an organic solvent such as dichloromethane, or the reaction of bromine and chlorine with a benzofuran derivative in a polar aprotic solvent such as dimethyl sulfoxide.
Propriétés
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)